molecular formula C36H40O10 B1169526 2-[2-(2,5-Diethylphospholan-1-yl)phenyl]-1,3-dioxolane CAS No. 1217655-83-8

2-[2-(2,5-Diethylphospholan-1-yl)phenyl]-1,3-dioxolane

Cat. No.: B1169526
CAS No.: 1217655-83-8
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Description

2-[2-(2,5-Diethylphospholan-1-yl)phenyl]-1,3-dioxolane: is an organophosphorus compound that features a phospholane ring attached to a phenyl group, which is further connected to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,5-Diethylphospholan-1-yl)phenyl]-1,3-dioxolane typically involves the following steps:

    Formation of the Phospholane Ring: The phospholane ring can be synthesized through the reaction of diethylphosphine with an appropriate dihaloalkane under inert conditions.

    Attachment to the Phenyl Group: The phospholane ring is then attached to a phenyl group via a substitution reaction, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the Dioxolane Ring: The final step involves the formation of the dioxolane ring through the reaction of the phenylphospholane intermediate with an appropriate diol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,5-Diethylphospholan-1-yl)phenyl]-1,3-dioxolane undergoes various types of chemical reactions, including:

    Oxidation: The phospholane ring can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the dioxolane ring.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Modified dioxolane derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-[2-(2,5-Diethylphospholan-1-yl)phenyl]-1,3-dioxolane has several scientific research applications:

    Catalysis: It is used as a ligand in various catalytic processes, including asymmetric hydrogenation and cross-coupling reactions.

    Material Science: The compound is explored for its potential in the development of new materials with unique electronic and optical properties.

    Biological Studies: It is investigated for its potential biological activity and as a building block for the synthesis of bioactive molecules.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[2-(2,5-Diethylphospholan-1-yl)phenyl]-1,3-dioxolane in catalytic processes involves its role as a ligand that coordinates to metal centers, thereby influencing the reactivity and selectivity of the metal catalyst. The phospholane ring provides steric and electronic properties that enhance the efficiency of the catalytic process.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene
  • 1,2-Bis[(2S,5S)-2,5-diethylphospholano]ethane
  • 1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]ethane

Uniqueness

2-[2-(2,5-Diethylphospholan-1-yl)phenyl]-1,3-dioxolane is unique due to the presence of both a phospholane and a dioxolane ring in its structure. This dual-ring system imparts distinct steric and electronic properties, making it a versatile ligand in catalytic applications and a valuable compound in material science research.

Properties

IUPAC Name

2-[2-(2,5-diethylphospholan-1-yl)phenyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25O2P/c1-3-13-9-10-14(4-2)20(13)16-8-6-5-7-15(16)17-18-11-12-19-17/h5-8,13-14,17H,3-4,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBFKBMQNUOKTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(P1C2=CC=CC=C2C3OCCO3)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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